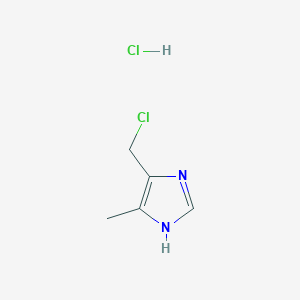

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPOXKSTFGRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499009 | |

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51605-33-5 | |

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride CAS number

An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

CAS Number: 51605-33-5

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 51605-33-5), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The imidazole moiety is a cornerstone of numerous biologically active molecules, and this specific intermediate offers a reactive "handle" for its incorporation into larger, more complex structures.[1][2] We will delve into its fundamental physicochemical properties, detail a robust and high-yield synthetic protocol, explore its applications as a versatile synthetic intermediate, and provide essential safety and handling guidelines. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical and in-depth understanding of this valuable compound.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring system is a privileged scaffold in pharmaceutical sciences, forming the core of essential biomolecules like the amino acid histidine and numerous enzymatic cofactors.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of drug candidates designed to interact with biological targets.[2] this compound serves as a critical and highly functionalized intermediate, enabling the straightforward introduction of the 4-methylimidazole core into target molecules. Its primary utility stems from the chloromethyl group at the 5-position, which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.

This guide focuses specifically on the hydrochloride salt form, which enhances the compound's stability and simplifies handling compared to the free base.

Physicochemical & Structural Properties

A precise understanding of a reagent's properties is fundamental to its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 51605-33-5 | [3] |

| Molecular Formula | C₅H₇ClN₂ · HCl | [3] |

| Molecular Weight | 167.04 g/mol | [3] |

| Appearance | Solid | [3] |

| MDL Number | MFCD00159660 | [3] |

| InChI Key | PDWPOXKSTFGRIT-UHFFFAOYSA-N | [3] |

| SMILES String | CC1=C(CCl)NC=N1.Cl | [3] |

Synthesis: A High-Yield Chlorination Protocol

The most direct and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 4-hydroxymethyl-5-methylimidazole.[4] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is highly effective for this type of conversion for several reasons. The reaction mechanism proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism is highly efficient. Crucially, the byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification. The excess HCl generated also ensures the final product is isolated as the desired hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[4]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add thionyl chloride (50 ml) to the flask.

-

Cooling: Cool the stirred thionyl chloride in an ice bath.

-

Reagent Addition: Add 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) in very small portions over a period of 15 minutes. Causality: This portion-wise addition is critical to control the vigorous and exothermic nature of the reaction, maintaining the internal temperature between 10°C and 20°C.[4] A colorless precipitate will begin to form.

-

Reaction Progression: Once the addition is complete, allow the reaction temperature to slowly rise to 55°C (±5°C) over approximately 30 minutes. Maintain this temperature for an additional 30 minutes to ensure the reaction goes to completion.[4]

-

Workup: Cool the mixture back down to 10°C in an ice bath.

-

Precipitation: Carefully dilute the cooled mixture with 100 ml of diethyl ether. Causality: The product is insoluble in ether, and this step ensures complete precipitation, maximizing the isolated yield.

-

Isolation: Collect the colorless precipitate by filtration. Wash the solid thoroughly with diethyl ether to remove any residual thionyl chloride.

-

Drying: Air-dry the collected solid to yield the final product, 4-methyl-5-chloromethyl imidazole hydrochloride (typically ~15.2 g, 91% yield).[4] The reported melting point is 208°-211°C with decomposition.[4]

Applications in Synthetic & Medicinal Chemistry

The primary value of this compound lies in its role as an electrophilic building block. The C-Cl bond is activated by the adjacent imidazole ring, making it susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions. This allows for the covalent attachment of the 4-methylimidazole moiety to diverse molecular scaffolds.

Caption: General Sₙ2 reactivity of the chloromethyl-imidazole scaffold.

A common subsequent transformation is N-alkylation, where a substituent is added to one of the imidazole's nitrogen atoms. For instance, direct N-alkylation with benzyl bromide in the presence of a base can yield 1-Benzyl-5-(chloromethyl)-1H-imidazole, another key intermediate for more complex pharmaceutical targets.[5] This two-step process—synthesis of the chloromethyl intermediate followed by its reaction with a nucleophile—is a powerful strategy in drug discovery.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. It is classified as a corrosive substance that can cause serious eye damage and skin irritation.[3]

| Safety Aspect | Recommendation | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H318: Causes serious eye damage.H315: Causes skin irritation. | [3] |

| Precautionary Codes | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, and appropriate lab coat. Handle in a well-ventilated area or fume hood. | [6] |

| Storage | Store locked up in a dry, well-ventilated place. Keep the container tightly closed. | [6] |

| Spill Response | Evacuate personnel. Avoid dust formation. Collect dry material and arrange for disposal. Do not let the chemical enter drains. | [6] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and the biological significance of the imidazole core make it an indispensable building block. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this intermediate to construct novel molecular architectures in the pursuit of new therapeutic agents.

References

-

Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]

-

5-Chloro-4-methyl-1H-imidazole | C4H5ClN2 | CID 313196. PubChem. [Link]

-

2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928. PubChem. [Link]

-

5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695. PubChem. [Link]

- US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

-

The Versatility of Imidazole-Based Compounds in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloromethyl-4-methylimidazole hydrochloride 51605-33-5 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Physical and Chemical Properties of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride (CAS No: 51605-33-5). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its characteristics is paramount for its effective application. This document details its structural identity, core physical properties, solubility profile, and spectroscopic signature. Furthermore, it offers field-proven, step-by-step protocols for critical analytical procedures, including melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of imidazole-based compounds.

Introduction and Chemical Identity

This compound is a substituted imidazole derivative. Imidazole rings are a cornerstone of many biologically active molecules and pharmaceuticals, valued for their versatile chemical reactivity and ability to participate in hydrogen bonding. This particular compound serves as a reactive intermediate, with the chloromethyl group providing a key electrophilic site for nucleophilic substitution, enabling the facile introduction of the 4-methyl-imidazole moiety into larger molecular scaffolds.[1][2][3]

The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics compared to the free base. It is typically supplied as a solid research chemical.[4][5]

Chemical Structure

The molecular structure consists of a central imidazole ring substituted with a methyl group at the 4-position and a chloromethyl group at the 5-position. The hydrochloride salt is formed by the protonation of one of the imidazole nitrogen atoms.

Caption: Chemical structure of this compound.

Core Compound Identification

All key identifiers for this compound have been consolidated into the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 51605-33-5 | [5][6] |

| Molecular Formula | C₅H₇ClN₂ · HCl | [5] |

| Molecular Weight | 167.04 g/mol | [5][6] |

| IUPAC Name | 4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride | [6] |

| InChI Key | PDWPOXKSTFGRIT-UHFFFAOYSA-N | [5] |

| SMILES String | CC1=C(CCl)NC=N1.Cl | [5] |

| Physical Appearance | Solid | [5] |

| Melting Point | 208-211 °C (with decomposition) | [7] |

Physical Properties

Solubility Profile

-

Water & Methanol: High solubility is anticipated due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the imidazole ring.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Good solubility is expected in these polar aprotic solvents, which are commonly used for dissolving a wide range of organic compounds for biological screening.[8]

-

Acetone: Moderate to good solubility is likely. Acetone is a versatile solvent capable of dissolving many polar organic solids.[4]

-

Non-polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the high polarity and ionic character of the molecule.

Hygroscopicity

Related imidazole hydrochloride compounds are known to be hygroscopic.[9] Therefore, it is prudent to assume that this compound may absorb moisture from the atmosphere. This necessitates careful handling and storage in a dry environment to ensure the integrity of the material for quantitative work.

Spectroscopic Characterization (Predicted)

While a verified public spectrum for this specific compound is not available from major suppliers[5], its structure allows for a reliable prediction of its key spectroscopic features. This is crucial for identity confirmation after synthesis or before use.

¹H NMR Spectroscopy

A ¹H NMR spectrum, typically run in a deuterated solvent like DMSO-d₆ or D₂O, is expected to show four distinct signals:

-

Imidazole C-H Proton: A singlet is expected for the proton at the C2 position of the imidazole ring. Its chemical shift would likely appear downfield, typically in the range of δ 7.5-9.5 ppm, due to the aromatic nature of the ring and the influence of the adjacent nitrogen atoms.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet corresponding to the two protons of the chloromethyl group. The electron-withdrawing effect of the chlorine atom would shift this signal downfield, likely into the δ 4.5-5.0 ppm range.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the imidazole ring. This signal is expected to appear further upfield, typically in the δ 2.0-2.5 ppm range.

-

Imidazole N-H Protons: Two N-H protons (one neutral, one protonated) will likely be present. These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They can appear over a wide range and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum is expected to show five signals corresponding to the five carbon atoms in the molecule:

-

Imidazole Carbons: Three distinct signals for the C2, C4, and C5 carbons of the imidazole ring.

-

Chloromethyl Carbon: One signal for the -CH₂Cl carbon.

-

Methyl Carbon: One signal for the -CH₃ carbon.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

N-H Stretch: A broad band typically in the range of 3100-3300 cm⁻¹.

-

C-H Stretch: Signals for aromatic and aliphatic C-H bonds, usually around 2850-3100 cm⁻¹.

-

C=N and C=C Stretch: Absorptions characteristic of the imidazole aromatic ring, typically found in the 1450-1650 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocols

The following protocols describe standard laboratory procedures for determining key physical properties. The causality behind each step is explained to ensure robust and reproducible results.

Protocol: Melting Point Determination via Capillary Method

This protocol provides a standardized method for accurately measuring the melting point range, a critical indicator of compound purity.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation:

-

Step 1.1: Place a small amount of this compound onto a dry watch glass or piece of weighing paper. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.[10]

-

Step 1.2: If the solid consists of large crystals, gently crush it into a fine powder with a spatula. This ensures uniform packing and efficient heat transfer.[11]

-

Step 1.3: Take a glass capillary tube (sealed at one end) and jab the open end into the powder pile several times to introduce a small amount of the solid.[10]

-

Step 1.4: Invert the tube and tap it gently on a hard surface, or drop it down a long, narrow tube, to pack the solid tightly into the sealed end. The final packed sample height should be no more than 2-3 mm to ensure an accurate and narrow melting range.[10]

-

-

Measurement:

-

Step 2.1: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).

-

Step 2.2 (Rapid Determination - Optional): If the approximate melting point is unknown, perform a quick determination by heating at a fast rate (10-20 °C/min) to find a rough range. Allow the apparatus to cool before proceeding.[11]

-

Step 2.3 (Accurate Determination): With a fresh sample, heat the apparatus rapidly to a temperature about 20 °C below the expected or previously determined approximate melting point.

-

Step 2.4: Decrease the heating rate significantly, to about 1-2 °C per minute. A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, which is the cornerstone of an accurate measurement.[12]

-

Step 2.5: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T₁).

-

Step 2.6: Continue heating slowly and record the temperature at which the last crystal of solid melts into a clear liquid (T₂).

-

Step 2.7: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically < 2 °C).

-

Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines the preparation of a high-quality sample for analysis on a solution-state NMR spectrometer, which is essential for structural verification.[4][7]

Caption: Workflow for NMR Sample Preparation and Analysis.

Methodology:

-

Sample Preparation:

-

Step 1.1: Weigh approximately 5-25 mg of the solid compound into a small, clean, dry vial. This quantity is typically sufficient for obtaining a high-quality ¹H spectrum in a few minutes.[7]

-

Step 1.2: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) to the vial. The deuterated solvent is used to avoid large, interfering solvent signals in the proton spectrum.[7]

-

Step 1.3: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is required.

-

Step 1.4: Prepare a Pasteur pipette by pushing a small plug of glass wool into the narrow tip. This will serve as a filter. Cotton wool should be avoided as it can introduce organic contaminants.

-

Step 1.5: Using the pipette, transfer the solution from the vial into a clean, dry NMR tube. Filtering is a critical step; any suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.

-

Step 1.6: Cap the NMR tube securely.

-

-

Data Acquisition and Processing:

-

Step 2.1: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

Step 2.2: Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent, tune the probe, and shim the magnetic field to achieve optimal homogeneity.

-

Step 2.3: Acquire the ¹H NMR data using standard acquisition parameters.

-

Step 2.4: Process the resulting Free Induction Decay (FID) data. This involves Fourier transformation, phase correction, and baseline correction to produce a clean, interpretable spectrum.

-

Step 2.5: Calibrate the chemical shift (δ) axis. This is typically done by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Safety, Handling, and Storage

Hazard Identification

-

Hazard Statements: H318 - Causes serious eye damage.[5]

-

Signal Word: Danger[5]

-

GHS Pictograms: GHS05 (Corrosion)[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[5]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

-

First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Hygroscopicity: As the compound may be hygroscopic, storage in a desiccator or a controlled-atmosphere glovebox is recommended for long-term stability and for maintaining sample integrity for analytical work.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.

References

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Retrieved from [Link]

-

Chemsrc. (2023, August 23). 1H-Imidazole hydrochloride. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Missouri-St. Louis, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 5c. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. davjalandhar.com [davjalandhar.com]

- 2. books.rsc.org [books.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How To [chem.rochester.edu]

- 5. 5-Chloromethyl-4-methylimidazole hydrochloride 51605-33-5 [sigmaaldrich.com]

- 6. arctomsci.com [arctomsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride_TargetMol [targetmol.com]

- 9. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

An In-Depth Technical Guide to the Solubility of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride (CAS 38585-62-5). Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven protocols for its empirical determination, and outlines robust analytical methodologies for its quantification. This approach is designed to empower researchers to generate reliable and reproducible solubility data in their own laboratories.

Theoretical Framework: Understanding the Solubility of an Imidazole Hydrochloride Salt

This compound is a heterocyclic compound possessing structural features that dictate its solubility behavior. As a hydrochloride salt of an imidazole derivative, its solubility is governed by the interplay of its ionic character and the physicochemical properties of the imidazole ring and its substituents.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is inherently polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This contributes to its general solubility in polar solvents.[2][3] The presence of a methyl group and a chloromethyl group on the ring modifies this polarity.

The most significant factor influencing the aqueous solubility of this compound is its formulation as a hydrochloride salt. The protonation of one of the nitrogen atoms in the imidazole ring to form an imidazolium cation drastically increases its polarity and its ability to interact favorably with polar solvent molecules like water.[1] Therefore, this compound is expected to exhibit significant solubility in aqueous media. The solubility in aqueous solutions will also be pH-dependent, a critical consideration for pharmaceutical development.[4]

In organic solvents, the solubility is expected to be lower than in water and will depend on the polarity of the solvent. Generally, solubility will be higher in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding and solvate both the cation and the chloride anion.[5] Solubility in polar aprotic solvents (e.g., DMSO, DMF) is also anticipated, while it is expected to be limited in non-polar solvents.[6]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][7][8][9] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability in achieving a true equilibrium state, which is crucial for accurate and reproducible solubility data.[5] Key parameters such as temperature, agitation speed, and equilibration time are carefully controlled because they can significantly impact the measured solubility.[7] The use of a stability-indicating analytical method for quantification is essential to ensure that the measured concentration corresponds to the intact compound and not its degradation products.

Detailed Shake-Flask Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, pH buffers, methanol, ethanol, acetonitrile)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the containers and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixtures to equilibrate for a predetermined period (e.g., 24 to 48 hours). The required equilibration time should be established through preliminary experiments by taking samples at various time points until the concentration in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in Section 3.0, to determine the concentration of this compound.

Data Presentation:

The solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | To be determined | To be determined |

| pH 4.5 Acetate Buffer | 37 | To be determined | To be determined |

| pH 6.8 Phosphate Buffer | 37 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

Analytical Methodology for Quantification: A Stability-Indicating HPLC-UV Method

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the quantification of imidazole derivatives.[10][11][12] The development of a stability-indicating method is crucial to ensure that the analytical signal is specific to the parent compound and is not influenced by potential degradants.[13]

Rationale for Method Selection

HPLC offers excellent resolution and sensitivity for separating the analyte of interest from impurities and degradation products. UV detection is suitable for imidazole-containing compounds, which typically exhibit UV absorbance. The development of a stability-indicating method through forced degradation studies provides confidence in the accuracy of the results, a cornerstone of trustworthy scientific data.[13][14][15]

Protocol for HPLC Method Development and Validation

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).[10][12]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 25 °C.[16]

-

Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution. Imidazole derivatives often have a maximum absorbance around 210 nm.[11]

-

Injection Volume: 20 µL.[16]

Method Validation:

The analytical method should be validated according to ICH guidelines, including the following parameters:[13]

-

Specificity: Demonstrated through forced degradation studies (see Section 4.0). The method should be able to resolve the main peak from any degradation products.

-

Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between peak area and concentration should be established.[10]

-

Accuracy: Determined by the recovery of a known amount of the compound spiked into a placebo or blank matrix.

-

Precision: Evaluated at the levels of repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Caption: Workflow for solubility quantification using HPLC.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial, as degradation can lead to an underestimation of its true solubility. Imidazole rings can be susceptible to degradation under certain conditions, such as oxidation.[2][17] A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[14][15][18]

Protocol for Forced Degradation Study

Procedure:

-

Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent (e.g., water or methanol).

-

Apply Stress Conditions: Subject the solutions to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[2]

-

Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV light.

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method with a PDA detector to monitor for the appearance of new peaks and the decrease in the area of the parent peak.

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no co-eluting degradation products are present.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Logical flow of a forced degradation study.

Conclusion

References

- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.

-

Solubility of Things. (n.d.). 5-methyl-1H-imidazole. Retrieved from [Link]

- BenchChem. (n.d.).

-

de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6377. [Link]

-

PubChem. (n.d.). 4-Methylimidazol-5-ylmethanolhydrochloride. National Center for Biotechnology Information. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Lopes, B. R. P., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 867-878. [Link]

- Castilla López, Ò. (2017). Solubility determination of salts.

- Research Journal of Pharmacy and Technology. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 13(1), 1-6.

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]

-

PubMed. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

- Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 22-30.

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

- Jenke, D. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5733. [Link]

-

Solubility of Things. (n.d.). 1-methylimidazole. Retrieved from [Link]

-

Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. [Link]

- Domańska, U., & Hofman, T. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- BenchChem. (2025). (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability. BenchChem.

- BenchChem. (2025). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole. BenchChem.

-

PubChem. (n.d.). 5-Chloro-4-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

-

El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5733. [Link]

-

Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. [Link]

- Chromatography Today. (2015). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. [Link]

- AIP Publishing. (2022). Spectrophotometric Determination of Chlordiazepoxide With 2- (Chloromethyl) -5-Methyl-1H-Benzo [d] Imidazole Reagent. AIP Conference Proceedings, 2394, 040050.

- ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)

-

Chemsrc. (n.d.). 1H-Imidazole hydrochloride. [Link]

- ResearchGate. (2022). Spectrophotometric determination of chlordiazepoxide with 2-(chloromethyl)-5-methyl-1H-benzo [d] imidazole reagent.

-

PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

-

AIP Publishing. (2022). Spectrophotometric determination of chlordiazepoxide with 2-(chloromethyl)-5-methyl-1H-benzo [d] imidazole reagent. [Link]

-

PubMed Central. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. [Link]

-

PubMed. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scielo.br [scielo.br]

- 8. ub.edu [ub.edu]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsm.com [ijpsm.com]

- 14. biomedres.us [biomedres.us]

- 15. biopharminternational.com [biopharminternational.com]

- 16. rjptonline.org [rjptonline.org]

- 17. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

Abstract

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive chloromethyl group appended to a methyl-imidazole core, renders it an essential precursor for the synthesis of a wide array of pharmacologically active molecules, most notably the H2 receptor antagonist, cimetidine. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, tailored for researchers, chemists, and professionals in the pharmaceutical industry. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and illustrate its role in the construction of complex drug architectures.

Introduction: The Strategic Importance of a Reactive Intermediate

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes. This compound (CAS Number: 51605-33-5) leverages this core structure by incorporating a highly reactive chloromethyl group, an electrophilic site primed for nucleophilic substitution reactions. This "ready-to-react" nature is the cornerstone of its utility, allowing chemists to readily introduce the 4-methyl-imidazole moiety into larger, more complex molecules.

Its most celebrated application is as a key intermediate in the synthesis of Cimetidine, a landmark drug for treating peptic ulcers and gastroesophageal reflux disease.[1][2] The development of Cimetidine was a triumph of rational drug design, and the efficient incorporation of the imidazole ring via this chloromethylated intermediate was crucial to its industrial-scale production.[3] Understanding the properties and reactivity of this compound is therefore essential for chemists aiming to develop novel therapeutics based on the imidazole scaffold.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound typically presents as a solid, and its hydrochloride salt form enhances stability and simplifies handling compared to the free base.

| Property | Value | Source |

| CAS Number | 51605-33-5 | |

| Molecular Formula | C₅H₈Cl₂N₂ (or C₅H₇ClN₂ · HCl) | [4] |

| Molecular Weight | 167.04 g/mol | [4] |

| Appearance | Solid | |

| IUPAC Name | 4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride | [4] |

| SMILES | CC1=C(N=CN1)CCl.Cl | [4] |

| InChI Key | PDWPOXKSTFGRIT-UHFFFAOYSA-N | [4] |

Table 1: Key Physicochemical Properties of this compound.

The hydrochloride salt ensures that one of the imidazole nitrogens is protonated, which modulates the reactivity of the ring and the chloromethyl group. This protonation prevents undesired side reactions at the imidazole nitrogens, directing synthetic transformations to the desired chloromethyl position.

Synthesis and Mechanistic Considerations

The industrial availability of this compound is predicated on efficient and scalable synthetic routes. Two primary strategies are prevalent: the chlorination of a hydroxymethyl precursor and the direct chloromethylation of 4-methylimidazole.

Route A: Chlorination of (4-Methyl-1H-imidazol-5-yl)methanol

This common laboratory and industrial method involves the conversion of the corresponding alcohol, (4-Methyl-1H-imidazol-5-yl)methanol (also known as 4-Hydroxymethyl-5-methylimidazole), into the chloride.[5] The choice of chlorinating agent is critical and dictates the reaction conditions. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The causality for using thionyl chloride is twofold:

-

Mechanism: The alcohol's oxygen atom attacks the sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon of the CH₂ group in an Sₙ2 reaction, displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion. The presence of the imidazole ring can complicate this, but the overall transformation is robust.

-

Process Efficiency: The gaseous byproducts drive the reaction to completion according to Le Châtelier's principle and are easily removed from the reaction vessel, facilitating a cleaner work-up.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride[7]

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and nitrogen inlet is charged with thionyl chloride (50 ml). The flask is cooled in an ice bath under a nitrogen atmosphere. The inert atmosphere is crucial to prevent the reaction of thionyl chloride with atmospheric moisture.

-

Reagent Addition: (4-Methyl-1H-imidazol-5-yl)methanol hydrochloride (14.85 g, 0.1 mol) is added portion-wise to the stirred thionyl chloride over approximately 15 minutes.[6] This slow, controlled addition is a critical safety and process control measure to manage the vigorous and exothermic nature of the reaction, maintaining the internal temperature between 10°C and 20°C.[5] A colorless precipitate of the product will form during this stage.

-

Reaction Progression: Once the addition is complete, the reaction mixture is allowed to warm slowly over 30 minutes to a temperature of 55 ± 5°C.[5] This heating phase ensures the reaction goes to completion. It is maintained at this temperature for an additional 30 minutes.

-

Work-up and Isolation: The mixture is then cooled back down to 10°C.[5] Diethyl ether (100 ml) is added to precipitate the product fully and to wash away any excess thionyl chloride. The resulting solid is collected by filtration, washed with additional diethyl ether, and dried under vacuum to yield this compound.

Route B: Direct Chloromethylation of 4-Methylimidazole

An alternative, more atom-economical approach is the direct chloromethylation of 4-methylimidazole. This process involves reacting 4-methylimidazole with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of excess hydrogen chloride.[7]

The causality for this one-pot approach is based on the principles of electrophilic aromatic substitution. In the strongly acidic medium (concentrated HCl), formaldehyde is protonated, generating a highly reactive hydroxymethyl cation (+CH₂OH) or a related electrophilic species. This electrophile then attacks the electron-rich C5 position of the 4-methylimidazole ring. The resulting hydroxymethyl intermediate is then converted in situ to the chloromethyl product by the high concentration of chloride ions in the reaction medium.[7]

Caption: Workflow for the synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole HCl.

Applications in Drug Synthesis: The Cimetidine Case Study

The primary utility of this compound is as an electrophilic building block. The chloromethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles, particularly sulfur-based nucleophiles like thiols. This reaction is the linchpin in the synthesis of Cimetidine.

In the synthesis of Cimetidine, the imidazole building block is coupled with a guanidine-containing side chain.[1] The key bond formation occurs when a thiol-containing intermediate displaces the chloride from this compound, forming a stable thioether linkage.

The rationale for this specific coupling is multifold:

-

Reactivity: The Sₙ2 reaction between a thiol (a soft nucleophile) and the primary alkyl chloride (a soft electrophile) is highly efficient and predictable, minimizing side reactions.

-

Structural Integrity: The resulting thioether bond provides the correct spacing and flexibility between the imidazole ring and the polar guanidine group, which is critical for binding to the histamine H₂ receptor.[3]

-

Tautomeric Influence: The presence of the 4-methyl group influences the tautomeric equilibrium of the imidazole ring, which in turn affects the molecule's pKa and its binding properties at the physiological pH of the receptor environment.[3]

Sources

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | C5H8Cl2N2 | CID 12456208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. scbt.com [scbt.com]

- 7. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Reactivity and Synthetic Utility of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal reagent in contemporary medicinal chemistry and materials science. Moving beyond a conventional "mechanism of action" in a pharmacological sense, this document elucidates its primary role as a highly reactive and versatile synthetic building block. We will dissect the fundamental chemical principles governing its reactivity, detail established synthetic protocols for its preparation, and explore its application in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: A Versatile Intermediate

This compound is a heterocyclic compound that has garnered significant attention not as a therapeutic agent itself, but as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The imidazole moiety is a common feature in many natural products and pharmaceuticals, including the amino acid histidine and the blockbuster drug cimetidine.[3][4][5] The presence of a reactive chloromethyl group on this privileged scaffold provides a chemical handle for extensive functionalization, making it an invaluable tool for drug discovery and development.[4][6]

This guide will focus on the "mechanism of action" of this compound from a chemical reactivity perspective, providing the foundational knowledge required to effectively utilize this compound in synthetic workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₂ | [7] |

| Molecular Weight | 167.04 g/mol | [7] |

| CAS Number | 51605-33-5 | [7] |

| Appearance | Solid | [7] |

| InChI Key | PDWPOXKSTFGRIT-UHFFFAOYSA-N | [7] |

| SMILES | CC1=C(CCl)NC=N1.Cl | [7] |

Core Reactivity: The Synthetic "Mechanism of Action"

The primary utility of this compound lies in the high reactivity of its chloromethyl group. This electrophilic center is highly susceptible to nucleophilic attack, primarily through an S_N2-type reaction mechanism.[6] This reactivity allows for the facile introduction of a wide variety of functional groups, serving as the cornerstone of its application in synthetic chemistry.

Nucleophilic Substitution (S_N2) Reactions

The chlorine atom of the chloromethyl group is an excellent leaving group, readily displaced by a diverse range of nucleophiles.[6] This transformation is the most widely exploited reaction pathway for this compound.

Common nucleophiles that effectively displace the chloride include:

-

Amines (Primary and Secondary): Leading to the formation of aminomethylimidazoles.

-

Thiols: Yielding thiomethylimidazole derivatives.

-

Alcohols: Resulting in the synthesis of alkoxymethylimidazoles.

These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at elevated temperatures to facilitate the substitution.[6] The presence of a base is frequently required to deprotonate the nucleophile, thereby enhancing its nucleophilicity.[6]

Caption: General S_N2 reaction of 5-(Chloromethyl)-4-methyl-1H-imidazole.

Other Potential Reactive Pathways

While S_N2 reactions are predominant, the chloromethyl group can potentially participate in other transformations. Analogous to benzylic chlorides, dissociative electron capture to form radical intermediates is a plausible pathway under specific reductive or photochemical conditions.[6] Additionally, the imidazole ring itself can undergo further reactions, though the chloromethylation is a key functionalization step.

Synthesis of this compound

The efficient synthesis of this key intermediate is crucial for its widespread application. Two primary routes have been established: chlorination of a hydroxymethyl precursor and direct chloromethylation of 4-methyl-imidazole.

Synthesis via Chlorination of 4-Hydroxymethyl-5-methylimidazole

This method involves the conversion of the corresponding alcohol to the chloride, a common and generally high-yielding transformation.

Caption: Synthesis from the hydroxymethyl precursor.

Experimental Protocol: Chlorination with Thionyl Chloride [8]

-

Preparation: In a fume hood, stir 50 ml of thionyl chloride under a nitrogen atmosphere in an ice bath.

-

Addition of Starting Material: Add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in very small portions over a 15-minute period, maintaining the temperature between 10°C and 20°C. A colorless precipitate will form.

-

Reaction: Once the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain for 30 minutes.

-

Workup: Cool the mixture to 10°C and dilute with 100 ml of diethyl ether.

-

Isolation: Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry to yield the product.

Direct Chloromethylation of 4-Methyl-imidazole

An industrially scalable method involves the direct chloromethylation of 4-methyl-imidazole in an aqueous solution with formaldehyde in the presence of excess hydrogen chloride.[1] This process is surprisingly selective for the 5-position, despite the potential for reaction at other sites on the imidazole ring.[1]

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a scaffold for generating libraries of more complex molecules. The ability to easily introduce diverse functionalities via the chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR).[9] Imidazole-containing compounds have a broad range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][5] For instance, derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and shown to possess significant antifungal activity against various phytopathogens.[9]

Potential for Direct Biological Activity: A Hypothetical Consideration

While primarily a synthetic intermediate, it is conceivable that this compound could exert direct biological effects through covalent modification of biomacromolecules. The reactive chloromethyl group could form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins and enzymes, potentially leading to their inhibition or altered function.[10] This mechanism is analogous to that of some known alkylating agents used in chemotherapy.

Caption: Hypothetical covalent modification of a protein.

It must be emphasized that this is a potential mechanism and the predominant and intended use of this compound remains as a reactive intermediate in planned synthetic sequences.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery. Its "mechanism of action" is fundamentally one of chemical reactivity, centered on the electrophilic nature of its chloromethyl group. A thorough understanding of its S_N2 reactivity, coupled with efficient synthetic access, empowers researchers to construct novel molecular entities with diverse and potentially therapeutic functions. While the potential for direct biological alkylation exists, its primary and most valuable role is that of a versatile and indispensable building block.

References

- Benchchem. (n.d.). 5-(Chloromethyl)-2-methyl-1H-imidazole | 408325-19-9.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.

- Alfa Chemistry. (n.d.). CAS 17289-30-4 5-Chloromethyl-1-methyl-1H-imidazole hcl.

- Benchchem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3.

- PrepChem.com. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.

- Juspin, T., et al. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. ResearchGate.

- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

- TargetMol. (n.d.). 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride.

- MDPI. (n.d.). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose.

- BLDpharm. (n.d.). 90773-41-4|5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

- Sigma-Aldrich. (n.d.). 5-Chloromethyl-4-methylimidazole hydrochloride 51605-33-5.

- PubMed. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.

- Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.

- RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.

- PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

- 1. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 2. 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride_TargetMol [targetmol.com]

- 3. longdom.org [longdom.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-Chloromethyl-4-methylimidazole hydrochloride 51605-33-5 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride: A Guide to Chemical Stability and Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is a pivotal, yet reactive, building block in pharmaceutical synthesis. Its inherent instability, primarily driven by the electrophilic chloromethyl group and the hygroscopic nature of the hydrochloride salt, presents significant challenges in handling, storage, and formulation. This guide provides a comprehensive technical overview of the factors governing the stability of this compound. We will explore its principal degradation pathways—hydrolysis, oxidation, and photodegradation—and offer evidence-based best practices for storage and handling to preserve its chemical integrity. Furthermore, this document outlines detailed methodologies for conducting stability assessments, ensuring that researchers can establish self-validating protocols for its use in sensitive synthetic applications.

Introduction: The Duality of Reactivity and Instability

The utility of this compound as a synthetic intermediate lies in the reactivity of its chloromethyl group. This group acts as a potent electrophile, readily participating in nucleophilic substitution reactions to build more complex molecular architectures. However, the very features that make it synthetically valuable also render it susceptible to degradation.

Structurally, the chloromethyl group is analogous to a benzylic chloride. The adjacent imidazole ring can stabilize the transition state of nucleophilic substitution reactions (both SN1 and SN2 pathways), thereby increasing the lability of the chlorine atom.[1][2][3][4] This inherent reactivity is further compounded by the hydrochloride salt form, which is markedly hygroscopic, readily absorbing atmospheric moisture that can act as a nucleophile.[1][2][5][6]

Understanding and controlling the stability of this compound is not merely a matter of preserving material but is fundamental to ensuring the reproducibility of synthetic outcomes, the purity of active pharmaceutical ingredients (APIs), and the overall integrity of the drug development process.

Core Degradation Pathways

The degradation of this compound can be attributed to several key chemical pathways. These reactions can occur in the solid state, particularly when mediated by absorbed water, or more rapidly in solution.[5][7]

Hydrolytic Degradation: The Primary Challenge

Hydrolysis is the most significant and immediate threat to the stability of this compound. The chloromethyl group is highly susceptible to nucleophilic attack by water.

-

Mechanism: The reaction proceeds via nucleophilic substitution, where the chlorine atom is displaced by a hydroxyl group. This converts the reactive chloromethyl intermediate into the more stable 5-(hydroxymethyl)-4-methyl-1H-imidazole. The presence of absorbed moisture in the solid state can facilitate this process by increasing molecular mobility and acting as a reactant.[5][7][8]

-

Consequence: This degradation pathway results in a direct loss of the key reactive moiety, rendering the material unsuitable for its intended synthetic purpose. The formation of the hydroxymethyl derivative introduces a significant impurity that may be difficult to separate from the desired product in subsequent reactions.

Oxidative Degradation

The imidazole ring itself is susceptible to oxidation, a degradation pathway confirmed in forced degradation studies of other complex imidazole-containing APIs.[9]

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents or excipients.[10] The reaction can lead to the formation of various oxidized species, potentially involving ring-opening or the formation of N-oxides.

-

Mitigation: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a critical step to minimize oxidative degradation.[1] Careful selection and testing of excipients for peroxide impurities is also essential during formulation development.[10]

Photodegradation

Imidazole-containing compounds can be sensitive to light, particularly in the UV spectrum, which can provide the energy to initiate photochemical reactions.[9]

-

Mechanism: In solution, photodegradation can proceed through complex radical pathways, leading to a variety of degradation products.[9] While solid-state photodegradation is generally slower, surface exposure can still lead to significant degradation over time.[6]

-

Mitigation: The compound should always be stored in amber or opaque containers to protect it from light exposure.

Thermal Decomposition

While more stable than many reactive intermediates, the compound will decompose at elevated temperatures. A reported melting point of 208°-211°C is accompanied by decomposition.[11][12] Thermal analysis of related imidazole derivatives shows multi-stage decomposition processes.[13][14][15]

-

Hazardous Products: Thermal decomposition under combustion conditions can release toxic and corrosive gases, including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).

The logical relationship between these degradation factors is illustrated in the diagram below.

Caption: Key factors and pathways influencing compound stability.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to maintaining the purity and reactivity of this compound. The following recommendations are based on the compound's known chemical properties.

Core Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store at 2-8°C (Refrigerated) | Reduces the kinetic rate of all degradation pathways, particularly hydrolysis and potential dimerization. While some sources permit room temperature storage, refrigeration provides a greater margin of safety against thermal excursion. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the imidazole ring and minimizes contact with atmospheric moisture.[1] |

| Humidity | Store in a desiccated environment | The compound is hygroscopic; minimizing exposure to moisture is the single most critical factor in preventing hydrolytic degradation.[2][5][8] Use of a desiccator or dry box is strongly advised. |

| Light | Store in an amber or opaque, tightly sealed container | Protects the compound from potential photodegradation.[9] A tightly sealed container is essential to maintain the inert atmosphere and prevent moisture ingress. |

Handling Best Practices

-

Inert Atmosphere Handling: Whenever possible, handle the material inside a glove box or glove bag under a positive pressure of nitrogen or argon. This provides the best protection against moisture and oxygen.

-

Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the primary container.

-

Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried before use.

-

Repackaging: When aliquoting material, do so quickly and efficiently. Purge the headspace of both the primary container and the new aliquot container with inert gas before sealing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The compound is classified as an irritant and can cause serious eye damage.[12][16]

Experimental Workflow: A Guide to Forced Degradation Studies

To quantitatively assess stability and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is required.[17][18][19] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the validation of an analytical method to resolve them.

The following is a foundational protocol for such a study.

Step-by-Step Protocol

-

Reference Standard Characterization:

-

Obtain a high-purity reference lot of this compound.

-

Confirm its identity and purity using techniques like ¹H NMR, LC-MS, and quantitative NMR (qNMR) for an absolute purity value.[20]

-

Perform Karl Fischer titration to determine the initial water content.

-

-

Analytical Method Development:

-

Develop a reverse-phase HPLC method with UV detection (e.g., at ~210 nm). A typical starting point would be a C18 column with a mobile phase gradient of water (with an acidic modifier like 0.1% TFA or formic acid) and acetonitrile.[20]

-

The goal is to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any potential impurities or degradants.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a set period (e.g., 24-48 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature. This reaction is often rapid; monitor at early time points (e.g., 1, 4, 8 hours). Neutralize the sample before HPLC analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature, protected from light.

-

Thermal Stress (Solid State): Place the solid compound in an oven (e.g., at 70°C) for an extended period (e.g., 1-2 weeks).

-

Photostability: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

-

Humidity Stress (Solid State): Place the solid compound in a humidity chamber at elevated temperature and relative humidity (e.g., 40°C / 75% RH).[21]

-

-

Analysis of Stressed Samples:

-

Analyze all stressed samples by the developed HPLC-UV method alongside an unstressed control.

-

Aim for 5-20% degradation of the parent compound. If degradation is too extensive or too little, adjust the stress conditions (time, temperature, reagent concentration).

-

Submit samples showing significant degradation for LC-MS analysis to identify the mass of the degradation products. This is crucial for proposing their structures (e.g., confirming the +18 Da mass shift of the hydroxymethyl derivative from hydrolysis).

-

-

Method Validation (Stability-Indicating):

-

Demonstrate that the HPLC method can adequately separate the parent peak from all generated degradation peaks (specificity).

-

Perform a peak purity analysis (e.g., using a photodiode array detector) to confirm that the parent peak is not co-eluting with any degradants in the stressed samples.

-

The workflow for this crucial experimental process is visualized below.

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a classic example of a high-value synthetic intermediate whose utility is directly tied to its reactivity. This inherent reactivity, however, necessitates a rigorous and scientifically-grounded approach to its storage and handling. The principal threats to its stability are hydrolysis, exacerbated by its hygroscopic nature, followed by oxidation and photodegradation. By implementing the stringent storage conditions outlined in this guide—namely refrigeration under a dry, inert, and dark environment—researchers can effectively mitigate these risks. Furthermore, the execution of a systematic forced degradation study is an indispensable tool for any laboratory, as it not only elucidates the specific degradation profile of the material but also establishes a validated, stability-indicating analytical method. This ensures that the purity of the starting material is known and controlled, providing a solid foundation for reproducible and successful drug development campaigns.

References

-

Tou, J. C., Westover, L. B., & Sonnabend, L. F. (1974). Kinetic studies of bis(chloromethyl)ether hydrolysis by mass spectrometry. The Journal of Physical Chemistry, 78(11), 1096-1098. [Link]

-

Byrn, S. R., Zografi, G., & Chen, X. (2001). Chemical reactivity in solid-state pharmaceuticals: formulation implications. Advanced Drug Delivery Reviews, 48(1), 115-136. [Link]

-

Bansal, S., & Kumar, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 108. [Link]

-

Byrn, S., Zografi, G., & Chen, X. (2001). Chemical Reactivity in Solid-State Pharmaceuticals: Formulation Implications. Request PDF. [Link]

-

Quora. (2017). Benzyl chloride is more reactive than chlorobenzene. Why? [Link]

-

Thompson, S. (2020). Solid State Stability. VxP Pharma. [Link]

-

Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. [Link]

-

ChemInform. (1988). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Acta Chemica Scandinavica, 42b, 717-720. [Link]

-

Sri Indu Institute of Pharmacy. (n.d.). SOLID STATE STABILITY. [Link]

-

Stanisz, B. (2009). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Acta Poloniae Pharmaceutica, 66(4), 427-432. [Link]

-

Hsieh, Y. L., & Taylor, L. S. (2017). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Pharmaceutical Research, 34(9), 1839-1851. [Link]

-

American Chemical Society. (n.d.). Solid-State Pharmaceutical Chemistry. ACS Publications. [Link]

-

Houk, K. N., & Leach, A. G. (2014). Effect of Allylic Groups on SN2 Reactivity. Organic Letters, 16(24), 6294-6297. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Migowska, N., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50579–50590. [Link]

-

Queen, A., & Robertson, R. E. (1966). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Journal of the American Chemical Society, 88(7), 1366-1370. [Link]

-

Airaksinen, S., et al. (2005). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. Journal of Pharmaceutical Sciences, 94(10), 2147-2165. [Link]

-

Li, L., et al. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical Sciences, 87(11), 1363-1368. [Link]

-

ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. [Link]

-

ResearchGate. (n.d.). Kinetics and mechanism of the reactions of chloromethyl radical with acetylene and decomposition of 1-chloroallyl and 2-chloromethyl vinyl radicals. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3073-3081. [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-